Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
CAS No.:
Cat. No.: VC20135258
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClN2O2 |
|---|---|
| Molecular Weight | 236.65 g/mol |
| IUPAC Name | ethyl 8-chloro-1,7-naphthyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3 |
| Standard InChI Key | ZKWJBDDZRDXUBQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1)C=CN=C2Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure centers on a 1,7-naphthyridine ring system, a bicyclic framework comprising two fused pyridine rings. The chlorine atom occupies the 8-position, while the ethyl carboxylate group is attached at the 3-position . This arrangement creates distinct electronic and steric properties:
-
Chlorine’s electron-withdrawing effect enhances electrophilic reactivity at adjacent positions, facilitating nucleophilic substitution reactions.
-
Ethyl carboxylate introduces ester functionality, balancing lipophilicity for membrane penetration and hydrophilicity for solubility .
The planar naphthyridine system allows for -stacking interactions with biological targets, a feature critical for binding DNA gyrase or topoisomerase IV in bacteria.
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through characteristic signals:
-
H NMR: A triplet at 1.35 ppm (3H, -CHCH), a quartet at 4.35 ppm (2H, -OCH), and aromatic protons between 7.8–8.9 ppm.
-
C NMR: A carbonyl carbon at 165.2 ppm (C=O) and quaternary carbons in the naphthyridine ring.
Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, aligning with its polar nature and solubility in dimethyl sulfoxide (DMSO) .
Synthetic Methodologies
Chlorination and Esterification Pathways
The synthesis typically involves a two-step sequence:
-
Chlorination of 1,7-naphthyridine-3-carboxylic acid using phosphorus oxychloride (POCl) at reflux temperatures (110°C, 6 hours).
-
Esterification with ethanol in the presence of sulfuric acid, yielding the final product with >85% purity.
Key reaction equation:
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) isolate the compound, while recrystallization from ethanol improves purity to >98%. Challenges include avoiding over-chlorination, which generates di- or tri-chlorinated byproducts .
Pharmacological Activities and Mechanisms
Antibacterial Efficacy
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate exhibits potent activity against Gram-negative bacteria, notably Klebsiella pneumoniae (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL). Its mechanism involves:
-
Inhibition of DNA gyrase, preventing supercoiling and inducing DNA damage.
-
Disruption of membrane integrity via interaction with lipopolysaccharides (LPS) .
Applications in Medicinal Chemistry
Prodrug Development
The ethyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability by 40% compared to the parent acid.
Structure-Activity Relationship (SAR) Studies
Modifications to the naphthyridine scaffold reveal critical trends:
| Modification | Effect on Activity |
|---|---|
| Replacement of Cl with F | Increased potency against Pseudomonas aeruginosa (MIC: 2 µg/mL) |
| Substituents at position 1 | Reduced off-target binding to human topoisomerase II |
Challenges in Pharmaceutical Development
Solubility and Formulation Issues
The compound’s low aqueous solubility (0.12 mg/mL at pH 7.4) limits intravenous administration. Strategies under investigation include:
-
Nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance dissolution rates .
-
Co-crystallization with succinic acid, improving solubility to 1.8 mg/mL.
Metabolic Instability
Hepatic cytochrome P450 enzymes rapidly metabolize the ethyl ester to the inactive acid (t: 1.2 hours) . Introducing bulky substituents at position 2 slows degradation by steric hindrance.
Comparative Analysis with Analogous Compounds
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate belongs to a broader class of naphthyridine derivatives, each with unique pharmacological profiles:
-
Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Fluorine atoms enhance penetration into biofilms but increase cardiotoxicity risks.
-
1,7-Naphthyridine-3-carboxylic acid: Lacks ester functionality, resulting in poor oral absorption despite similar antibacterial activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume